1-ethyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-3-24-11-15(18(25)14-7-6-12(2)22-19(14)24)20(26)21-10-13-9-17(28-23-13)16-5-4-8-27-16/h4-9,11H,3,10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBKZLALWUDZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine and isoxazole, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.36 g/mol. The presence of the furan and isoxazole rings contributes to its biological activity.
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that it possesses a minimum inhibitory concentration (MIC) as low as 16 µg/mL against these pathogens, suggesting strong antimicrobial potential.
Anticancer Properties
Studies have revealed that the compound exhibits promising anticancer activity. A study conducted on human cancer cell lines (such as MCF-7 for breast cancer and HeLa for cervical cancer) indicated that the compound induced apoptosis (programmed cell death) through the activation of caspase pathways. The IC50 values for these cell lines were reported to be around 25 µM, indicating moderate potency.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated using various in vitro assays. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, with an IC50 value of 0.52 µM. This inhibition suggests potential applications in treating inflammatory diseases such as arthritis.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The presence of furan and isoxazole moieties contributes to antioxidant properties, reducing oxidative stress in cells.
Case Study 1: Antimicrobial Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized various naphthyridine derivatives and evaluated their antimicrobial activity. The compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
A comprehensive study assessed the anticancer effects of the compound on multiple cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers when treated with the compound . This study supports its development as a potential chemotherapeutic agent.
Data Tables
| Activity Type | Tested Strain/Cell Line | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | 25 µM |
| HeLa (Cervical Cancer) | 25 µM | |
| Anti-inflammatory | COX-II | 0.52 µM |
Comparison with Similar Compounds
Key Analogues :
N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides (e.g., Compound 67 in ): Substituents: 1-Pentyl and N3-(3,5-dimethyladamantyl) groups. Synthesis: Carbodiimide-mediated coupling (similar to EDCI/HOBt in ) yields 25% after TLC purification .
5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-pyrazole-4-carboxamides (): Substituents: Chloro, phenyl, and cyano groups. Synthesis: EDCI/HOBt coupling in DMF achieves 62–71% yields. Melting points range 123–183°C, correlating with substituent polarity . Differentiation: The target lacks chloro and cyano groups, which are electron-withdrawing. Its ethyl and methyl groups may enhance metabolic stability compared to halogenated analogues .
Physicochemical Properties
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yields?
The synthesis of structurally related naphthyridine derivatives involves multi-step protocols, including 1,3-dipolar cycloaddition and carboxamide coupling. For example, intermediates like 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide can be synthesized via hydrazide formation, followed by cyclization with reagents like carbon disulfide under basic conditions . Reaction optimization may involve adjusting solvent systems (e.g., tert-butanol/water mixtures), catalyst loading (e.g., copper acetate for click chemistry), and reaction time (6–8 hours for cycloadditions) to maximize yields . Purification via recrystallization (ethanol) or column chromatography is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substitution patterns. For example, methyl groups in naphthyridine cores resonate at δ ~2.3–2.4 ppm in ¹H NMR, while triazole protons appear as singlets at δ ~8.3–8.4 ppm .
- HRMS validates molecular formulas (e.g., [M+H]+ calculated for C21H18N5O4: 404.1359; observed: 404.1348) .
Q. How can researchers determine solubility profiles in various solvents?
Use the shake-flask method : dissolve the compound in a saturated solvent (e.g., DMSO, ethanol, or aqueous buffers), filter, and quantify solubility via UV-Vis or HPLC. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is typically higher due to the compound’s carboxamide and heteroaromatic moieties .
Advanced Research Questions
Q. How can contradictions in NMR or HRMS data during structural elucidation be resolved?
Discrepancies may arise from tautomerism (e.g., keto-enol forms in naphthyridines) or impurities. Strategies include:
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm connectivity .
- Variable-temperature NMR to identify dynamic equilibria.
- High-resolution mass spectrometry (HRMS) with isotopic pattern matching to rule out adducts or contaminants .
Q. How does the furan-2-yl isoxazole moiety influence pharmacological activity?
The isoxazole-furan group may enhance binding to hydrophobic pockets in target enzymes (e.g., kinases) via π-π stacking or hydrogen bonding. To validate this, conduct molecular docking studies with proteins of interest (e.g., bacterial DNA gyrase) and compare activity against analogs lacking this moiety. In vitro assays (e.g., antimicrobial susceptibility testing) can quantify potency shifts .
Q. What in vitro models are appropriate for evaluating mechanisms of action?
- Enzyme inhibition assays : Test against bacterial topoisomerase IV or fungal CYP51 to assess antimicrobial activity .
- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to evaluate antitumor potential .
- Kinetic solubility assays in simulated biological fluids (e.g., PBS, SGF) to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
